(S)-2-amino-3-(3-nitrophenyl)propanoic acid

Overview

Description

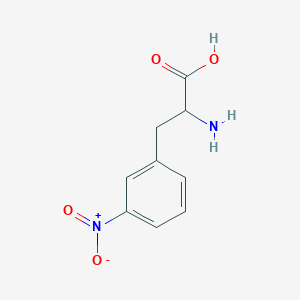

(S)-2-amino-3-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenylalanine, where the phenyl group is substituted with a nitro group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(3-nitrophenyl)propanoic acid typically involves the nitration of (S)-phenylalanine. The process begins with the protection of the amino group of (S)-phenylalanine, followed by nitration using a nitrating agent such as nitric acid in the presence of sulfuric acid. After nitration, the protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be reduced to form (S)-2-amino-3-(3-aminophenyl)propanoic acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Reduction: (S)-2-amino-3-(3-aminophenyl)propanoic acid.

Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Research Applications

1.1 Neurotransmitter Studies

(S)-2-amino-3-(3-nitrophenyl)propanoic acid is utilized in studies related to neurotransmission, particularly in the context of glutamate receptors. It acts as a competitive antagonist at the NMDA receptor subtype, making it valuable for investigating excitotoxicity and neurodegenerative diseases.

Case Study: NMDA Receptor Modulation

- Objective : To evaluate the effects of this compound on neuronal cell death induced by excessive glutamate.

- Findings : The compound significantly reduced cell death in cultured neurons exposed to high concentrations of glutamate, suggesting potential neuroprotective effects.

Pharmaceutical Applications

2.1 Drug Development

Due to its structural similarity to naturally occurring amino acids, this compound is explored as a lead compound in drug development for conditions such as epilepsy and schizophrenia.

Table 1: Comparison of this compound with other NMDA antagonists

Material Science Applications

3.1 Polymer Synthesis

This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its nitro group can be utilized for further chemical modifications.

Case Study: Polymer Composite Development

- Objective : To develop a polymer composite incorporating this compound.

- Findings : The resulting composite demonstrated improved tensile strength and thermal resistance compared to conventional polymers.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials science. Toxicological studies indicate that while the compound can cause skin irritation and eye damage, it exhibits low acute toxicity when administered systemically.

Table 2: Toxicological Profile of this compound

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-amino-3-(4-nitrophenyl)propanoic acid

- (S)-2-amino-3-(2-nitrophenyl)propanoic acid

- (S)-2-amino-3-(3-aminophenyl)propanoic acid

Uniqueness

(S)-2-amino-3-(3-nitrophenyl)propanoic acid is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The meta position of the nitro group allows for specific interactions with enzymes and receptors, distinguishing it from other nitrophenyl derivatives.

Biological Activity

(S)-2-amino-3-(3-nitrophenyl)propanoic acid, also known as 3-nitro-L-phenylalanine, is a compound of significant interest in biochemical and pharmacological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is an amino acid derivative characterized by the presence of a nitro group at the meta position of the phenyl ring. This structural feature influences its reactivity and interactions with biological targets. The compound is typically synthesized through various methods, allowing for accessibility in research and industrial applications .

The primary mechanism of action for this compound involves its inhibition of specific enzymes, particularly those in the aldo-keto reductase family. These enzymes play crucial roles in metabolic pathways affecting cellular processes such as energy production and fatty acid metabolism .

Target Enzymes

- Dehydrogenases : The compound inhibits dehydrogenase enzymes, affecting biochemical pathways related to energy metabolism.

- Aldo-Keto Reductases : These enzymes are involved in the reduction of carbonyl compounds, and their inhibition can lead to altered metabolic states.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Effects : The compound has shown potential in inhibiting cancer cell growth by disrupting metabolic pathways essential for tumor proliferation .

- Neuropharmacological Effects : It may influence neurotransmitter synthesis by inhibiting tyrosine hydroxylase, thus affecting dopamine levels .

Case Studies

- Cancer Cell Inhibition : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology .

- Neurotransmitter Regulation : Another investigation explored the compound's effect on neurotransmitter synthesis. It was found that high concentrations led to decreased levels of dopamine in murine models, indicating its role in neuropharmacology and potential implications for treating conditions like Parkinson's disease .

Data Table: Biological Activity Overview

Pharmacokinetics and Safety

Pharmacokinetic studies suggest that this compound is stable under physiological conditions but should be stored at low temperatures to maintain integrity. Safety data indicate that while it exhibits some toxicity, particularly upon inhalation or skin contact, careful handling can mitigate these risks .

Properties

IUPAC Name |

(2S)-2-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHDRUZHNYKZGF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313707 | |

| Record name | 3-Nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-74-0 | |

| Record name | 3-Nitro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.